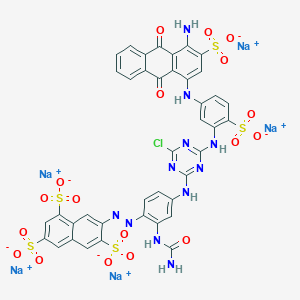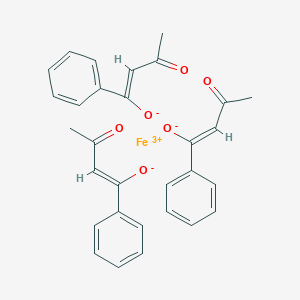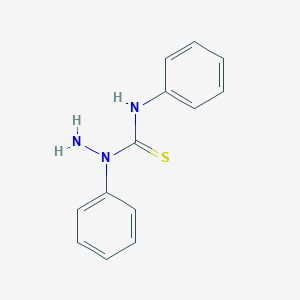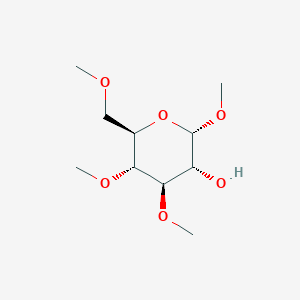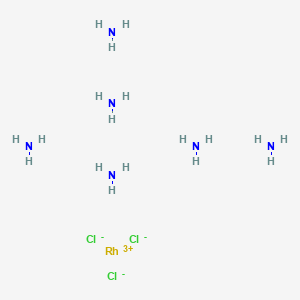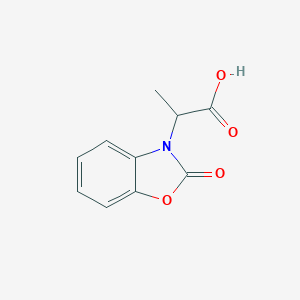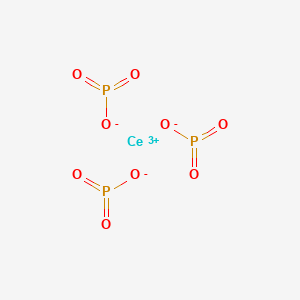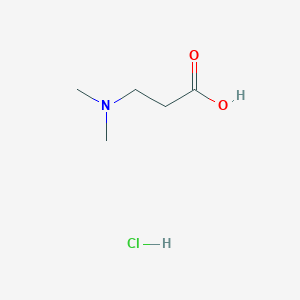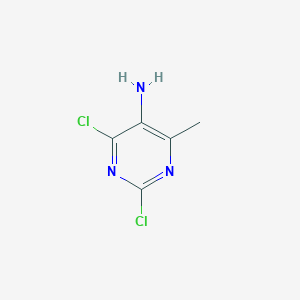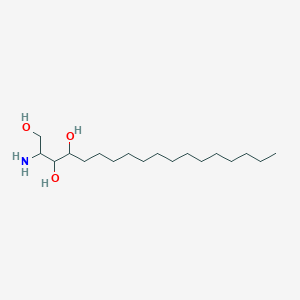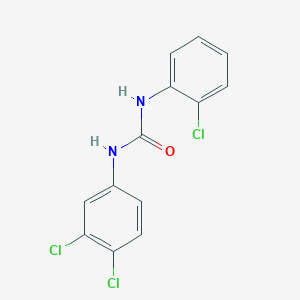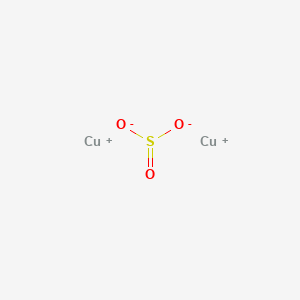
Cuprous sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprous sulfite (Cu2SO3) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is insoluble in water and organic solvents. Cuprous sulfite is synthesized by reacting copper sulfate with sodium sulfite, and the resulting product is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Cuprous sulfite is widely used in various scientific research applications. It is used as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other copper compounds. Cuprous sulfite is also used in the preparation of copper nanoparticles, which have potential applications in various fields such as medicine, electronics, and catalysis.
Mecanismo De Acción
The mechanism of action of cuprous sulfite is not fully understood. However, it is known to act as a reducing agent and a catalyst in various chemical reactions. Cuprous sulfite has been shown to reduce various organic compounds, including nitro compounds and carbonyl compounds. It is also known to catalyze various reactions, including the oxidation of alcohols and the reduction of aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of cuprous sulfite are not fully understood. However, it is known to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Cuprous sulfite has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cuprous sulfite has several advantages for lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also stable and easy to handle. However, cuprous sulfite has some limitations. It is insoluble in water and organic solvents, which limits its use in certain experiments. Cuprous sulfite is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of cuprous sulfite in scientific research. One area of interest is the synthesis of copper nanoparticles using cuprous sulfite as a precursor. Copper nanoparticles have potential applications in various fields, including medicine and electronics. Another area of interest is the use of cuprous sulfite as a catalyst in organic reactions. Cuprous sulfite has been shown to catalyze various reactions, and further research could lead to the development of new and efficient catalytic systems. Additionally, the antioxidant and antitumor properties of cuprous sulfite could be further explored for potential therapeutic applications.
Métodos De Síntesis
Cuprous sulfite is synthesized by reacting copper sulfate (CuSO4) with sodium sulfite (Na2SO3). The reaction takes place in an aqueous medium, and the resulting product is a white crystalline powder. The chemical equation for the reaction is as follows:
CuSO4 + Na2SO3 → Cuprous sulfite + Na2SO4
Propiedades
Número CAS |
13982-53-1 |
|---|---|
Nombre del producto |
Cuprous sulfite |
Fórmula molecular |
Cu2O3S |
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
copper(1+);sulfite |
InChI |
InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clave InChI |
RPJAQOVNRDOGAY-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
SMILES canónico |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Otros números CAS |
35788-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




